
N-1,3-benzodioxol-5-yl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a complex organic molecule that likely contains a benzodioxol group, a phenyl group, an oxadiazol group, and a pyrimidin group . Similar compounds have been synthesized and studied for their anticancer activity .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds, such as 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles, have been synthesized via a Pd-catalyzed C-N cross-coupling .Scientific Research Applications
Synthesis and Biological Activity
The compound N-1,3-benzodioxol-5-yl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine, due to its complex heterocyclic structure, is of interest in synthetic chemistry for its potential biological activities. Heterocyclic compounds containing pyrimidine and oxadiazole moieties have been synthesized and evaluated for various biological activities, including insecticidal, antibacterial, and anticancer properties. For instance, derivatives of pyrimidine linked with other heterocycles have demonstrated insecticidal and antimicrobial potentials (Deohate & Palaspagar, 2020). Furthermore, 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives have shown significant antioxidant activity (Kotaiah et al., 2012), which suggests the potential for these compounds in oxidative stress-related conditions.
Pesticidal Activities
Pyrimidin-4-amine derivatives bearing a 1,2,4-oxadiazole moiety have been investigated for their pesticidal activities. A series of such compounds were designed, synthesized, and found to possess excellent insecticidal and fungicidal activities against a range of pests and fungi (Liu et al., 2021). This indicates the potential use of N-1,3-benzodioxol-5-yl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine in agricultural pest management strategies.
Anticancer and Antitubercular Activities
Compounds incorporating the pyrimidin-4-amine scaffold have been explored for their therapeutic potential. For example, derivatives with modifications in the oxadiazole ring have been synthesized and evaluated for their anticancer properties against various human cancer cell lines, showing promising results (Yakantham et al., 2019). Additionally, tetrahydropyrimidine–isatin hybrids, related to the structural framework of N-1,3-benzodioxol-5-yl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine, have demonstrated potential antitubercular and antimalarial activities (Akhaja & Raval, 2012).
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O3/c1-2-4-12(5-3-1)17-23-19(27-24-17)14-9-20-10-21-18(14)22-13-6-7-15-16(8-13)26-11-25-15/h1-10H,11H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBWMZSWQGAEGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NC=NC=C3C4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

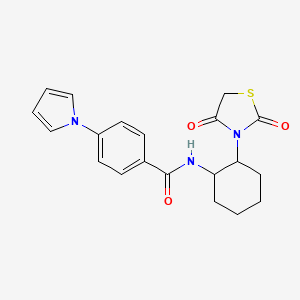
![6-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyridine-2-carbonitrile](/img/structure/B2430296.png)
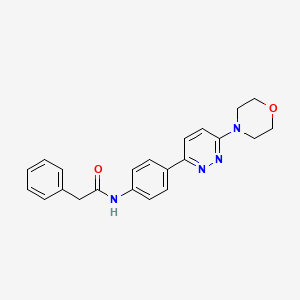
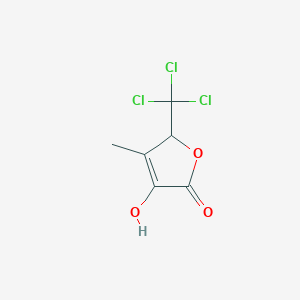




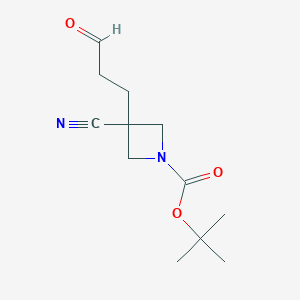
![Ethyl 2-[3-(methylthio)anilino]-2-oxoacetate](/img/structure/B2430310.png)
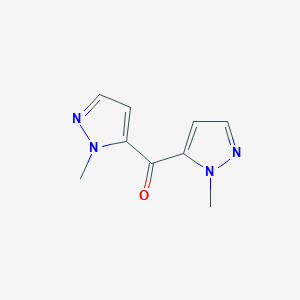
![2-Chloro-N-cyclopropyl-N-[1-(2-fluorophenyl)ethyl]acetamide](/img/structure/B2430315.png)
![rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid, trans](/img/structure/B2430317.png)
![1-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one](/img/structure/B2430318.png)